molecular formula C33H62N2O4 B15011713 nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate

nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate

Cat. No.: B15011713
M. Wt: 550.9 g/mol
InChI Key: IEPOXPIPJDICHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate is a complex organic compound characterized by its unique structure, which includes nonyl groups, cyclohexyl rings, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the nonyloxycarbonylamino cyclohexyl intermediate, which is then reacted with another cyclohexyl derivative to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures are crucial due to the potential hazards associated with handling organic solvents and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Nonyl N-{4-[(4-{[(pentyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate
  • Nonyl N-{4-[(4-{[(hexyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate

Uniqueness

Nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate is unique due to its specific nonyl group and the arrangement of its cyclohexyl rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to potential therapeutic uses. Further research and development may uncover even more applications and benefits of this intriguing compound.

Properties

Molecular Formula

C33H62N2O4

Molecular Weight

550.9 g/mol

IUPAC Name

nonyl N-[4-[[4-(nonoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C33H62N2O4/c1-3-5-7-9-11-13-15-25-38-32(36)34-30-21-17-28(18-22-30)27-29-19-23-31(24-20-29)35-33(37)39-26-16-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

IEPOXPIPJDICHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.